molecular formula C18H28N4O4 B5698380 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide

3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide

Cat. No. B5698380
M. Wt: 364.4 g/mol
InChI Key: XWERRRRCRGVXSS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide, also known as TMB-PPH, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has antioxidant effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide. One area of research is to further understand its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, research could be conducted to improve the solubility of 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide in aqueous solutions, which could expand its potential applications in lab experiments.
Conclusion
In conclusion, 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, and has shown low toxicity in vitro and in vivo. Future research could further investigate its mechanism of action and potential therapeutic applications.

Synthesis Methods

3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is synthesized by the reaction of 3,4,5-trimethoxybenzaldehyde and N-(4-methylpiperazin-1-yl)propanehydrazide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-21-7-9-22(10-8-21)6-5-17(23)20-19-13-14-11-15(24-2)18(26-4)16(12-14)25-3/h11-13H,5-10H2,1-4H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWERRRRCRGVXSS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide

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